5-Methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile
Overview
Description
5-Methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile typically involves a multi-step process. . The reaction conditions often require the use of catalysts, such as transition metals, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product but often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl or nitro groups .
Scientific Research Applications
5-Methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3,5-Dimethylpyrazole
- 4-Iodopyrazole
- 1-Methyl-3-(trifluoromethyl)pyrazole
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
5-methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c1-8-11(6-17)12(20(21)22)18-19(8)7-9-3-2-4-10(5-9)13(14,15)16/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNCREHGUKFGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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